

Western Blot Validation of CDK Inhibition by PHA-793887: A Comparative Guide

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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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This guide provides an objective comparison of **PHA-793887**, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors. It includes supporting experimental data from Western blot analyses, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

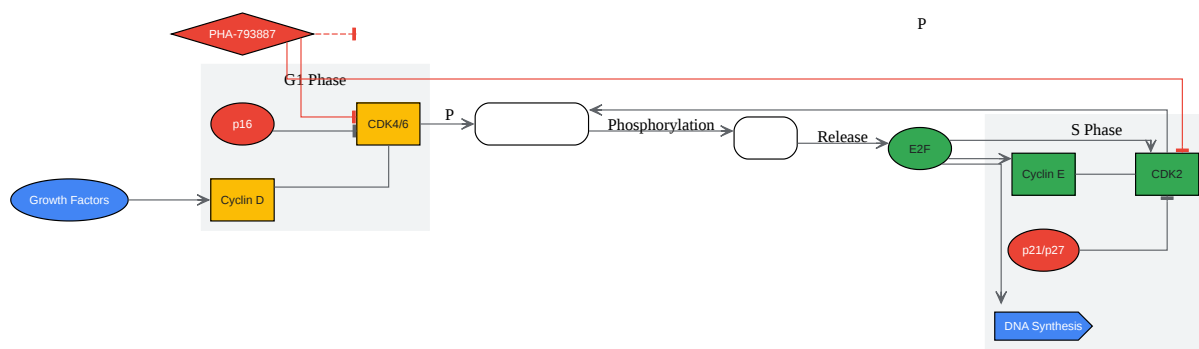
Comparative Efficacy of CDK Inhibitors

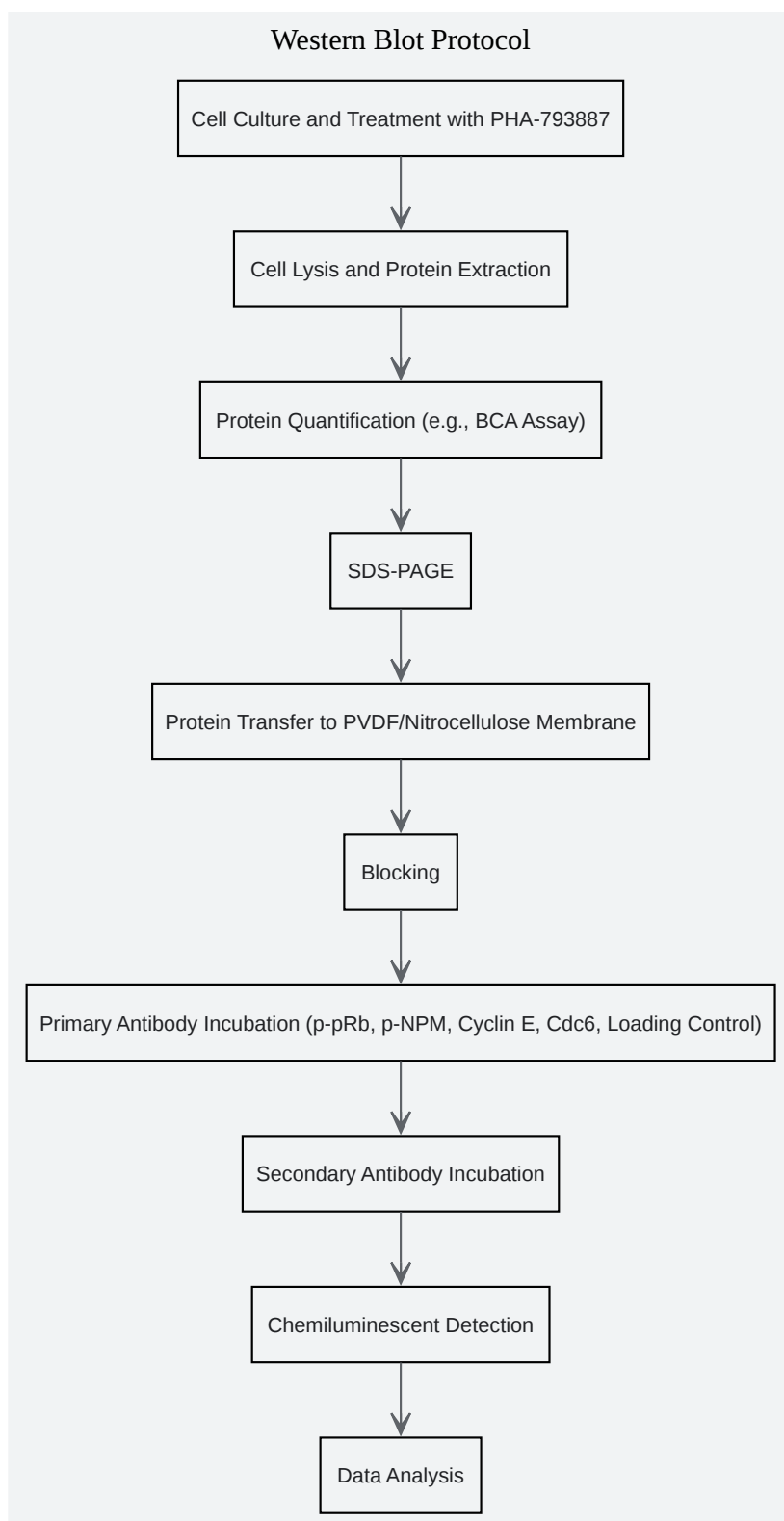
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **PHA-793887** and other CDK inhibitors against various CDK enzymes. This quantitative data allows for a direct comparison of their potency and selectivity.

Compound	CDK1 (IC50, nM)	CDK2 (IC50, nM)	CDK4 (IC50, nM)	CDK5 (IC50, nM)	CDK7 (IC50, nM)	CDK9 (IC50, nM)	Other Kinases (IC50, nM)
PHA-793887	60[1]	8[1]	62[1]	5[1]	10[1]	138[1]	GSK3β: 79
Palbociclib (PD-0332991)	-	-	11	-	-	-	-
Ribociclib (LEE011)	-	-	10	-	-	-	-
Abemaciclib (LY2835219)	-	-	2	-	-	9.2	-
Flavopiridol	30	100	20	-	10	10	-
Roscovitine (Seliciclib)	2700[2]	100[2]	>100,000 [2]	160	500[2]	800[2]	-
AT7519	190[2]	44[2]	67[2]	18[2]	-	<10[2]	-

Mechanism of Action: CDK-Mediated Cell Cycle Progression

Cyclin-dependent kinases are crucial regulators of the cell cycle. The progression from the G1 to the S phase is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. **PHA-793887**, as a pan-CDK inhibitor, targets multiple points in this pathway to arrest cell cycle progression.





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References

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